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molecular formula C8H10ClNOS B8461520 4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride CAS No. 58095-38-8

4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride

Cat. No. B8461520
M. Wt: 203.69 g/mol
InChI Key: BYGAIZMVLHHNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04216149

Procedure details

An aqueous solution of 4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride (1.01 g/5 ml water) is treated with 0.81 g of potassium cyanate in 2 ml of water at pH 6-7 to afford the title compound, which is collected and washed with water to afford 0.93 g, m.p. 241° C. to 242° C. dec.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[O:2]=[C:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH2:12])[CH2:5][CH2:4]1.[O-:13][C:14]#[N:15].[K+]>O>[O:2]=[C:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH:12][C:14]([NH2:15])=[O:13])[CH2:5][CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl.O=C1CCC(C2=C1SC=C2)N
Name
potassium cyanate
Quantity
0.81 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=C1SC=C2)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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